molecular formula C22H19N7O3 B2407008 (E)-1-benzyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 675196-77-7

(E)-1-benzyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2407008
CAS No.: 675196-77-7
M. Wt: 429.44
InChI Key: MQRJQLCMGPILDZ-UHFFFAOYSA-N
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Description

(E)-1-benzyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Access and Derivatives : New derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione were synthesized, showing the chemical versatility and potential for creating a range of compounds with different properties (Gobouri, 2020).

  • Thietanyl Protection in Synthesis : The use of thietanyl protecting group in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights the advanced synthetic techniques used in developing these compounds (Khaliullin & Shabalina, 2020).

Applications in Electronic and Photovoltaic Devices

  • Electron-acceptor in Polymer Semiconductors : A derivative, IBDF, was used as a new electron-acceptor building block for polymer semiconductors, showing applications in thin film transistors and potential in electronic devices (Yan, Sun, & Li, 2013).

  • Near-Infrared Organic Phototransistors : An IBDF-based polymer semiconductor demonstrated significant potential in near-infrared photodetection due to its small bandgap and efficient charge transport properties, indicating its applicability in organic electronic devices (He, Quinn, Hou, Ngai, & Li, 2017).

Biological and Pharmacological Studies

  • Antifungal and Anticancer Properties : Some derivatives showed promising antifungal and anticancer activities. For instance, certain novel fused purine analogues exhibited significant anticancer activity (Hassan, Sarg, Bayoumi, & Kalaf, 2017).

  • Serotonin Receptor Affinity : Derivatives of this compound showed potential as serotonin receptor ligands, with implications in psychiatric and neurological disorders (Żmudzki, Satała, Chłoń-Rzepa, Bojarski, Popik, & Zajdel, 2015).

Properties

IUPAC Name

1-benzyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-27-17-18(28(2)22(32)29(20(17)31)12-13-8-4-3-5-9-13)24-21(27)26-25-16-14-10-6-7-11-15(14)23-19(16)30/h3-11,23,30H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXPXQZMKRFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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